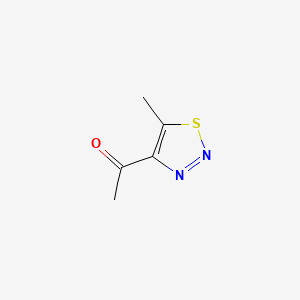![molecular formula C27H30N2O6 B13458299 6-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13458299.png)
6-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-diazaspiro[3.4]octane-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-diazaspiro[3.4]octane-8-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of both tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) protecting groups, which are commonly used in peptide synthesis to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-diazaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors to form the spirocyclic structure.
Introduction of protecting groups: The tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) groups are introduced to protect the amino functionalities.
Functional group modifications: Additional functional groups are introduced or modified to achieve the desired final structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-diazaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:
Deprotection reactions: Removal of the Boc and Fmoc protecting groups under acidic or basic conditions.
Substitution reactions: Introduction of new functional groups through nucleophilic or electrophilic substitution.
Oxidation and reduction reactions: Modification of the oxidation state of specific functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal; piperidine for Fmoc removal.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Oxidation/Reduction: Common oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield the free amine, while substitution reactions yield derivatives with new functional groups.
Scientific Research Applications
6-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-diazaspiro[3.4]octane-8-carboxylic acid has several applications in scientific research:
Peptide synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Medicinal chemistry: Investigated for its potential as a drug candidate or as a precursor in drug synthesis.
Biological studies: Used in studies involving enzyme-substrate interactions and protein folding.
Material science: Explored for its potential in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 6-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-diazaspiro[3.4]octane-8-carboxylic acid depends on its specific application. In peptide synthesis, the Boc and Fmoc groups protect the amino functionalities, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved vary depending on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid
- (2r,4s)-1-[(tert-butoxy)carbonyl]-4-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid
Uniqueness
6-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-diazaspiro[3.4]octane-8-carboxylic acid is unique due to its spirocyclic structure, which imparts specific steric and electronic properties. This uniqueness makes it valuable in applications where precise control over molecular interactions is required, such as in the design of enzyme inhibitors or receptor ligands.
Properties
Molecular Formula |
C27H30N2O6 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-7-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.4]octane-5-carboxylic acid |
InChI |
InChI=1S/C27H30N2O6/c1-26(2,3)35-25(33)28-12-22(23(30)31)27(14-28)15-29(16-27)24(32)34-13-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,30,31) |
InChI Key |
GDHPWACMXVXLTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


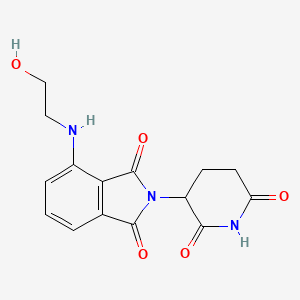
![rac-(3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde](/img/structure/B13458218.png)
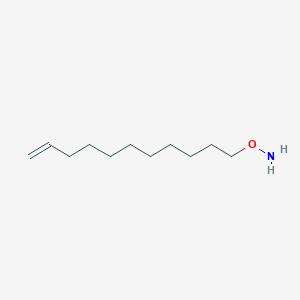
![Potassium trifluoro(spiro[2.2]pentan-1-yl)borate](/img/structure/B13458228.png)
![methyl (1R,3R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13458232.png)
![Tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13458234.png)
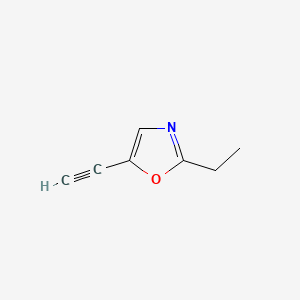
![1-[4-(Difluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B13458254.png)
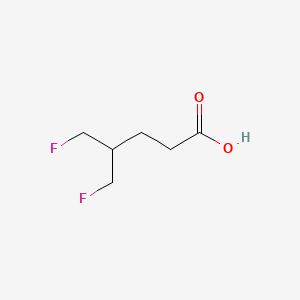
![2-(Tetrahydro-2H-pyran-4-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13458283.png)
![3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole](/img/structure/B13458288.png)
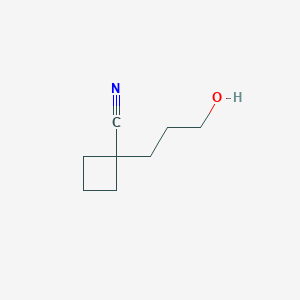
![(4-Methyl-7-oxabicyclo[2.2.1]heptan-1-YL)methanamine](/img/structure/B13458311.png)
